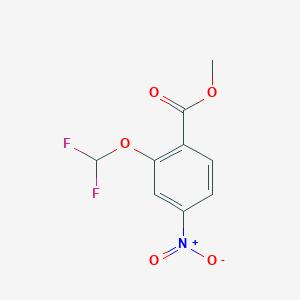

Methyl 2-(difluoromethoxy)-4-nitrobenzoate

Descripción general

Descripción

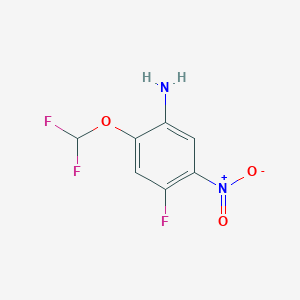

Methyl 2-(difluoromethoxy)-4-nitrobenzoate: is a chemical compound characterized by its molecular structure, which includes a nitro group (-NO2) and a difluoromethoxy group (-OCHF2) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-nitrobenzoic acid as the starting material.

Reaction Steps: The nitro group is first reduced to an amino group, followed by diazotization to form a diazonium salt. The diazonium salt is then reacted with difluoromethanol under acidic conditions to introduce the difluoromethoxy group.

Final Step: The resulting compound is esterified with methanol to produce this compound.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out in separate reactors to ensure precise control over reaction conditions.

Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used, often in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of anilines or other reduced derivatives.

Substitution: Formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on cellular processes. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Methyl 2-(difluoromethoxy)-4-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA and proteins, affecting cellular functions.

Comparación Con Compuestos Similares

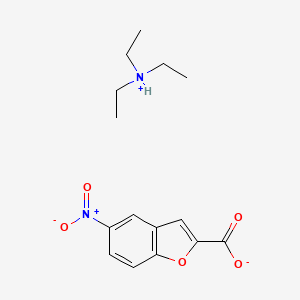

Methyl 2-(chloromethoxy)-4-nitrobenzoate: Similar structure but with a chloromethoxy group instead of difluoromethoxy.

Methyl 2-(methoxy)-4-nitrobenzoate: Similar structure but with a methoxy group instead of difluoromethoxy.

Methyl 2-(fluoromethoxy)-4-nitrobenzoate: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.

Uniqueness: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Propiedades

IUPAC Name |

methyl 2-(difluoromethoxy)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOZWPGELSLWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4'-(dimethoxymethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8091738.png)

![(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8091819.png)

![4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8091826.png)

![(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate](/img/structure/B8091831.png)